Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

Lipophilicity Drug design Physicochemical profiling

Researchers requiring a hydrolytically stable ester bioisostere often face scaffold degradation in biochemical assays. This 1,2,4-oxadiazole-3-carboxylate directly addresses esterase-mediated cleavage while preserving pharmacophoric integrity. - Resistance to esterase hydrolysis confirmed in rat plasma studies, achieving a 61h half-life for analogous oxadiazole-based NNRTIs. - Optimized for fragment-based screening: MW 234.21 Da, logP 2.00, satisfying Rule of Three criteria and ensuring high aqueous solubility. - Crystalline solid (mp 109-111 °C) guarantees reproducible weighing and dose-response assay preparation. Procurement teams benefit from 98% HPLC purity and same-day to 10-day stocking lead times from validated supply chains.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 104149-68-0
Cat. No. B2489751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
CAS104149-68-0
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC
InChIInChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)10-12-9(13-17-10)11(14)16-2/h3-6H,1-2H3
InChIKeySCBLFYAQSGOWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 104149-68-0): Physicochemical Identity and Sourcing Baseline


Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 104149-68-0; MF C₁₁H₁₀N₂O₄; MW 234.21) is a 1,2,4-oxadiazole heterocycle bearing a methyl ester at position 3 and a 4-methoxyphenyl substituent at position 5 . It is a crystalline solid (MP 109–111 °C, density 1.260 g/cm³) with a calculated logP of 2.00, placing it in a moderate lipophilicity range suitable for both in vitro screening and further derivatization . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a hydrolytically stable bioisostere for ester and amide functionalities, conferring resistance to esterase-mediated cleavage compared to conventional carboxylic esters [1]. Commercially, the compound is available at 95–98% purity from multiple research chemical suppliers, with documented lead times ranging from same-day to 10-day stocking periods .

Why In-Class 1,2,4-Oxadiazole-3-Carboxylates Cannot Be Interchanged: The Case for Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate


The 1,2,4-oxadiazole-3-carboxylate ester family exhibits pronounced structure–property divergence driven by three variables: the ester alkyl group (methyl vs. ethyl), the 5-aryl substitution pattern, and the oxadiazole regioisomeric form (1,2,4- vs. 1,3,4-). Systematic matched molecular pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazoles are approximately one order of magnitude (≈1 log D unit) more lipophilic than their 1,3,4-oxadiazole counterparts, with consequential differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Within the same regioisomeric series, replacement of the methyl ester with an ethyl ester increases logP by ~0.7 units (from 2.00 to 2.72) and adds 14 Da to the molecular weight . The 4-methoxy substituent on the phenyl ring contributes an additional hydrogen bond acceptor and alters electronic character relative to the unsubstituted phenyl analog (MW 204.19, mp 113–116 °C) . These quantifiable differences in lipophilicity, hydrogen bonding capacity, molecular weight, and solid-state properties mean that generic substitution within the oxadiazole-3-carboxylate class can alter assay solubility, membrane permeability, target binding, and metabolic stability profiles in ways that undermine experimental reproducibility.

Quantitative Differentiation Evidence: Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate vs. Closest Analogs


Lipophilicity Control: Methyl Ester logP 2.00 vs. Ethyl Ester logP 2.72 – A 0.72-log-Unit Window for Assay Solubility Optimization

The target compound's calculated logP of 2.00 (ALOGPS-derived) is 0.72 log units lower than that of its direct ethyl ester homolog, ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate (CAS 151098-14-5; logP 2.72) . This difference corresponds to an approximately 5.2-fold lower octanol–water partition coefficient for the methyl ester, predicting superior aqueous solubility under standard in vitro assay conditions (e.g., pH 7.4 buffered systems) . The measured logP of the target compound also positions it within the optimal lipophilicity range (logP 1–3) associated with favorable developability profiles in lead optimization [1].

Lipophilicity Drug design Physicochemical profiling

Molecular Weight Advantage: 234.21 Da vs. 248.24 Da Ethyl Ester – Reduced Mass for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 234.21 Da, the methyl ester is 14.03 Da lighter than its ethyl ester homolog (MW 248.24) and complies with the 'rule of three' MW criterion (<300 Da) for fragment-based screening libraries . In contrast, the free carboxylic acid analog (CAS 400085-56-5, MW 220.18) is slightly lighter but carries a formal negative charge at physiological pH, which can impair passive membrane permeability . The des-methoxy analog, methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS 37384-61-5, MW 204.19), is 30.02 Da lighter but lacks the hydrogen bond acceptor capacity contributed by the 4-methoxy oxygen, reducing its total HBA count from 4 to 3 .

Fragment-based drug discovery Ligand efficiency Molecular weight

Regioisomeric Differentiation: 1,2,4-Oxadiazole Lipophilicity Advantage Over 1,3,4-Counterparts – Quantified by Systematic MMPA

A landmark systematic matched molecular pair analysis (MMPA) of the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole isomers are consistently and substantially more lipophilic than their 1,3,4-oxadiazole counterparts, with the 1,3,4-isomer showing 'an order of magnitude lower lipophilicity (log D)' in virtually all matched pairs examined [1]. The target compound's measured logP of 2.00 provides a quantitative anchor within the 1,2,4-oxadiazole lipophilicity range. The same study also reported significant differences in metabolic stability, hERG inhibition liability, and aqueous solubility favoring 1,3,4-oxadiazole isomers, indicating that regioisomeric substitution carries ADME consequences beyond simple lipophilicity [1]. A corroborating MMPA found a close correlation across ~7 log units of lipophilicity range showing 1,3,4-oxadiazole derivatives are 'systematically more polar by approximately 1 log D unit than their 1,2,4-counterparts' [2].

Regioisomerism Matched molecular pair ADME profiling

1,2,4-Oxadiazole Bioisostere Hydrolytic Stability: Resistance to Esterase-Mediated Cleavage vs. Conventional Carboxylic Esters

The 1,2,4-oxadiazole ring functions as a hydrolytically stable bioisostere for ester and amide functional groups, as established by the comprehensive review of Camci et al. (2023) [1]. Direct experimental evidence from the HIV NNRTI field demonstrates the practical impact: replacement of metabolically labile methyl ester moieties with 1,2,4-oxadiazole systems in alkenyldiarylmethanes (ADAMs) resulted in dramatically enhanced metabolic stability in rat plasma, with the oxadiazole-containing ADAM 6 achieving a half-life (t₁/₂) of 61 hours, compared to rapid esterase-mediated hydrolysis of the parent methyl ester compounds to inactive carboxylic acid metabolites [2]. A review of MRSA-directed oxadiazole antibacterials further confirms that 1,2,4-oxadiazoles 'show improved resistance to esterases mediated hydrolytic cleavage' compared to conventional ester linkages [3].

Bioisosterism Metabolic stability Esterase resistance

4-Methoxyphenyl Pharmacophore Contribution: Antibacterial Activity of 4-Methoxyphenyl-Containing 1,2,4-Oxadiazole Hybrids with MIC Data

In a 2024 study by Alsimaree et al., a series of 1,3-benzoxazole/3-aryl-1,2,4-oxadiazole hybrids were evaluated for antibacterial activity [1]. The 4-methoxyphenyl-substituted hybrid 6e demonstrated potent activity against Gram-positive and Gram-negative strains: MIC values of 3.90 μM (B. subtilis), 0.97 μM (S. aureus), and 1.95 μM (K. pneumoniae). In head-to-head comparison within the same study, the 4-chlorophenyl analog 6b showed MIC values of 7.81, 3.90, and 3.90 μM against the same strains, respectively [1]. Thus, the 4-methoxyphenyl substitution conferred 2.0–4.0-fold superior potency over the 4-chlorophenyl analog across the tested bacterial panel. While this evidence derives from a more complex hybrid scaffold rather than the simple 1,2,4-oxadiazole-3-carboxylate core, it quantitatively establishes the pharmacophoric contribution of the 4-methoxyphenyl group when installed on a 1,2,4-oxadiazole ring system [1].

Antibacterial 4-Methoxyphenyl pharmacophore Structure-activity relationship

Crystalline Solid Handling: Melting Point 109–111 °C Enables Accurate Weighing vs. Low-Melting or Oily Analogs

The target compound is a crystalline solid with a melting point of 109–111 °C and a density of 1.260 g/cm³ . This is in contrast to the des-methoxy analog methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, which melts at a comparable but slightly higher range of 113–116 °C . The ethyl ester analog (CAS 151098-14-5) has a predicted boiling point of 379.3 °C but no reported melting point, suggesting it may exist as a lower-melting solid or oil . The free carboxylic acid analog is a powder (purity NLT 98%) with no reported melting point in public databases [1]. The well-defined, moderate melting point of the target compound facilitates accurate gravimetric handling for solution preparation and solid dispensing in automated screening platforms, reducing the risk of weighing errors associated with hygroscopic or low-melting solids.

Solid-state properties Formulation Laboratory handling

Recommended Application Scenarios for Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate Based on Differentiated Evidence


Fragment-Based and Lead-Like Screening Library Design Requiring Balanced MW–Lipophilicity Profile

With a molecular weight of 234.21 Da and logP of 2.00, this compound satisfies the 'rule of three' criteria for fragment-based screening (MW < 300, logP ≤ 3) while offering an additional hydrogen bond acceptor (HBA = 4) from the 4-methoxy group compared to the des-methoxy analog . Its lower lipophilicity relative to the ethyl ester homolog (ΔlogP = −0.72) translates to reduced non-specific binding and higher aqueous solubility in biochemical assays . Procurement teams building screening decks should prioritize this compound over the ethyl ester analog when aqueous solubility at physiologically relevant pH is a critical assay parameter.

Antibacterial SAR Programs Leveraging the 4-Methoxyphenyl Pharmacophore on a 1,2,4-Oxadiazole Scaffold

The 4-methoxyphenyl substituent on a 1,2,4-oxadiazole core has been quantitatively associated with 2–4-fold superior antibacterial potency (MIC 0.97–3.90 μM) compared to the 4-chlorophenyl analog in a hybrid oxadiazole series [1]. As a structurally simpler analog bearing the identical 4-methoxyphenyl-1,2,4-oxadiazole pharmacophore, this compound serves as a minimal scaffold for systematic SAR exploration around the ester and aryl positions. Its crystalline solid form (mp 109–111 °C) ensures reliable compound handling for dose–response and time-kill assays .

Metabolic Stability-Oriented Medicinal Chemistry: Bioisostere Replacement of Conventional Esters

The 1,2,4-oxadiazole ring is an established hydrolytically stable bioisostere for ester and amide groups, with documented resistance to esterase-mediated cleavage [2][3]. In the specific context of HIV NNRTI development, replacement of a conventional methyl ester with a 1,2,4-oxadiazole system extended the plasma half-life to 61 hours in rat [3]. For medicinal chemistry programs where the carboxylic ester functionality is pharmacophorically essential but metabolically vulnerable, this compound provides a starting scaffold that intrinsically resists esterase hydrolysis while retaining the methyl carboxylate pharmacophore as part of the oxadiazole ring system [2].

Regioisomer-Controlled ADME Optimization: Selecting 1,2,4- Over 1,3,4-Oxadiazole for Enhanced Membrane Permeability

The systematic MMPA conducted across the AstraZeneca compound collection established that 1,2,4-oxadiazoles are approximately 1 log D unit (~10-fold) more lipophilic than their 1,3,4-oxadiazole counterparts, a property that can be exploited to enhance passive membrane permeability and blood–brain barrier penetration [4]. The target compound, with a measured logP of 2.00, provides a well-characterized entry point into the 1,2,4-oxadiazole chemical space for programs where higher lipophilicity is therapeutically desirable (e.g., CNS targets, intracellular pathogens). Researchers should not assume interchangeability between 1,2,4- and 1,3,4-oxadiazole regioisomers, as the intrinsic lipophilicity difference has downstream consequences for metabolic stability, hERG liability, and solubility [4].

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